molecular formula C19H21ClN2O4S B6494275 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide CAS No. 896290-28-1

3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide

Katalognummer: B6494275
CAS-Nummer: 896290-28-1
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: SECPXUBTWXKCDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a pyrrolidine-based side chain. The pyrrolidine ring is substituted at the 1-position with a 4-methoxybenzenesulfonyl group, introducing both sulfonamide and methoxy functionalities.

Eigenschaften

IUPAC Name

3-chloro-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-11-3-6-16(22)13-21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,16H,3,6,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPXUBTWXKCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

. Based on its structural similarity to other benzamides, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. For instance, some benzamides are known to inhibit phosphodiesterase, which could potentially be a target for 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide as well.

Cellular Effects

Given its potential interaction with phosphodiesterase, it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide, with the CAS number 896290-28-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide is C19H21ClN2O4SC_{19}H_{21}ClN_{2}O_{4}S with a molecular weight of 408.9 g/mol. The structure includes a chloro group, a benzamide moiety, and a pyrrolidine derivative, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC19H21ClN2O4S
Molecular Weight408.9 g/mol
CAS Number896290-28-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds similar to 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been documented to inhibit specific enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study evaluated piperazine derivatives for their ability to inhibit human acetylcholinesterase. The results showed that certain structural modifications significantly enhanced binding affinity at the enzyme's active site, indicating potential for therapeutic development against cognitive decline associated with Alzheimer's disease .
  • Antitumor Activity :
    • In vitro studies demonstrated that sulfonamide derivatives could inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. These findings highlight the potential application of compounds like 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide in oncology .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for its development as a therapeutic agent. Preliminary assessments suggest that modifications in the chemical structure can influence its bioavailability and toxicity profile.

Table 2: Summary of Biological Activities

Biological ActivityObservations
Acetylcholinesterase InhibitionSignificant inhibition observed in related compounds
Antitumor EffectsInduction of apoptosis in cancer cell lines
Neuroprotective PotentialPossible benefits in neurodegenerative models

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide Backbones

Compound Name Key Structural Features Functional Groups Reported Properties/Activities Reference
3-Chloro-N-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide 3-Chlorobenzamide, pyrrolidine-sulfonyl, methoxyaryl Amide, sulfonamide, methoxy Not explicitly reported N/A
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) 3,4-Dichlorobenzamide, cyclohexylmethyl, dimethylamino Amide, tertiary amine Opioid receptor agonist (psychoactive)
3-Chloro-N-(2-fluorophenyl)benzamide 3-Chlorobenzamide, 2-fluorophenyl Amide, fluoroaryl Polymorphism (Forms IA, IB)
4-{8-Amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide Imidazo[1,5-a]pyrazine, pyrrolidine-ynoyl, pyridinyl Amide, alkyne, heterocycle BTK inhibitor (kinase-targeted activity)

Key Differences and Implications

  • Substituent Effects on Bioactivity :

    • The 4-methoxybenzenesulfonyl group in the target compound may enhance solubility compared to the lipophilic cyclohexylmethyl group in AH-7921, which is associated with blood-brain barrier penetration and psychoactivity .
    • The absence of a heteroaromatic core (e.g., imidazo[1,5-a]pyrazine in ) suggests divergent target profiles, as such cores are critical for kinase inhibition .
  • Impact of Halogenation :

    • The 3-chloro substituent in the target compound and AH-7921 contrasts with the 2-fluoro group in 3-chloro-N-(2-fluorophenyl)benzamide. Fluorine’s electronegativity may influence hydrogen bonding and crystal packing, as seen in polymorphic forms IA and IB .
  • Sulfonamide vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.